Product packaging for Tabernaemontanine(Cat. No.:CAS No. 2134-98-7)

Tabernaemontanine

Cat. No.: B1252222
CAS No.: 2134-98-7
M. Wt: 354.4 g/mol
InChI Key: FFVRRQMGGGTQRH-DTPILHQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabernaemontanine is a monoterpene indole alkaloid naturally found in various Tabernaemontana species, such as Tabernaemontana divaricata and Tabernaemontana elegans . This compound is a reduced version of the vobasine-type alkaloid scaffold and is biosynthesized from strictosidine, a common precursor for many indole alkaloids . A significant area of research for this compound involves overcoming multidrug resistance (MDR) in cancer chemotherapy . MDR is often mediated by the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump. Studies show that derivatives of this compound can act as potent ABCB1 modulators, inhibiting this pump and re-sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin . This makes this compound a valuable lead compound for developing novel anti-MDR agents. Beyond oncology, the compound has also been investigated for its potential antimalarial properties . As a high-purity natural product, it serves as a critical reference standard and a starting point for the semi-synthesis of novel derivatives for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1252222 Tabernaemontanine CAS No. 2134-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2134-98-7

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1S,14S,15S,18S)-15-ethyl-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h5-8,12,14,17,19,22H,4,9-11H2,1-3H3/t12-,14+,17+,19+/m1/s1

InChI Key

FFVRRQMGGGTQRH-DTPILHQWSA-N

SMILES

CCC1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Isomeric SMILES

CC[C@@H]1CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CCC1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Investigations of Tabernaemontanine

Geographical Distribution Patterns of Tabernaemontanine-Producing Species

The Tabernaemontana genus comprises approximately 100 species distributed across tropical and subtropical regions globally, including Africa, Asia, Oceania, and the Americas. Brazil, with around 40 identified species, holds a substantial collection representing about 30% of the worldwide distribution. Species like Tabernaemontana divaricata, known to produce this compound, are found in Asia, Australia, China, Japan, India, and Myanmar. Tabernaemontana elegans, another source of the alkaloid, is found in Africa. The widespread distribution of the genus across diverse tropical and subtropical environments contributes to the varied geographical occurrence of this compound.

Chemotaxonomic Markers within the Tabernaemontana Genus

Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the presence and distribution of secondary metabolites like alkaloids to understand taxonomic relationships and evolutionary pathways. The indole (B1671886) alkaloids found in Tabernaemontana species are particularly valuable in this regard.

Tabernaemontana species are well known for their terpenoid-indole alkaloid contents, with approximately 240 structurally different bases already described. This compound is a monomeric indole alkaloid of the corynanthean class. These alkaloids are not uniformly distributed throughout the plant; their profiles can vary significantly between different plant tissues and species. For instance, in Tabernaemontana elegans, this compound is found in the root bark and aerial parts, alongside other alkaloids like dregamine and vobasine (B1212131). Callus cultures of T. elegans also contain this compound, although the profile of alkaloids may differ from the whole plant. Apparicine is the main alkaloid in T. elegans callus cultures, followed by vobasine and this compound.

A comparative analysis of alkaloid content in different species highlights the variation. Tabernaemontana divaricata, for example, produces this compound along with numerous other alkaloids including catharanthine, ibogamine, and voacristine. Tabernaemontana pachysiphon contains a wide range of indole alkaloids, with monomers being the main alkaloids present. The specific combination and relative abundance of these monomeric indole alkaloids contribute to the unique chemical profile of each species.

Comparative studies of alkaloid content reveal patterns that can be used for taxonomic differentiation. The presence or absence of specific alkaloids or groups of alkaloids can serve as chemotaxonomic markers. For example, coronaridine (B1218666), an iboga-type indole alkaloid, is considered a chemotaxonomic marker for the Tabernaemontana genus as it has been isolated from over 50 species. While this compound is common, the co-occurrence with other specific alkaloids like dregamine, vobasine, or the rare tabernaelegantines in T. elegans provides a distinct chemical signature for that species.

The variation in alkaloid profiles can be influenced by factors such as geographical location, environmental conditions, and genetic differences between species or even within different populations of the same species.

This compound, as a commonly occurring monoterpene indole alkaloid within the Tabernaemontana genus, plays a role in the chemotaxonomic characterization of these plants. Its consistent presence in many species, alongside variations in the profiles of other alkaloids, helps to define the chemical landscape of the genus. While not as broadly indicative as a marker like coronaridine for the entire genus, the presence and concentration of this compound in conjunction with other alkaloids can be used to differentiate between closely related species or to support the taxonomic placement of a particular plant. Chemotaxonomic data, including alkaloid profiles, are used in conjunction with morphological, anatomical, and genetic data to build a comprehensive understanding of plant relationships.

Ecological Roles and Interactions of this compound in Plant Systems

Secondary metabolites like alkaloids are known to play various ecological roles in plants, often mediating interactions with other organisms and the environment. These roles can include defense against herbivores and pathogens, attraction of pollinators, and allelopathic interactions with other plants.

While specific ecological roles of this compound have not been extensively detailed in the provided search results, the broader context of indole alkaloids in Tabernaemontana suggests potential functions. The presence of alkaloids is often linked to the defensive properties of plants, deterring herbivores due to their toxicity or bitter taste. The milky latex exudate characteristic of Tabernaemontana species, which often contains alkaloids, may serve as a defense mechanism against herbivores upon wounding.

Plant-plant interactions and plant-environment interactions are complex and can be influenced by the chemical compounds produced by plants. Alkaloids can potentially mediate competitive or facilitative interactions between plants in an ecosystem.

The biosynthesis of monoterpene indole alkaloids in Tabernaemontana species begins with the amino acid tryptophan and the iridoid terpene secologanin (B1681713). These precursors are converted into strictosidine, a pivotal intermediate in the pathway for the vast array of indole alkaloids found in these plants. The biosynthetic pathways involve a series of enzymatic reactions that lead to the formation of diverse alkaloid structures, including this compound.

The production of these alkaloids represents a significant investment of plant resources and is influenced by various factors, including environmental conditions and developmental stage. The interplay of different biosynthetic enzymes and pathways within the plant determines the final profile of alkaloids produced in different tissues and at different times. For instance, studies on Tabernaemontana divaricata cell cultures have investigated the enzymes involved in terpenoid and indole alkaloid biosynthesis, highlighting the complex metabolic network. The biosynthesis of vobasine, a precursor to this compound and dregamine, involves Nβ-methylation catalyzed by specific enzymes. This intricate biosynthetic machinery and the resulting chemical diversity contribute to the plant's interactions within its ecosystem.

Table 1: Selected Monomeric Indole Alkaloids and Precursors Found in Tabernaemontana Species

Compound NamePubChem CID
This compound12309360
Dregamine99108
Vobasine5374722
Coronaridine6326111
Apparicine5281349
Ibogamine
Voacristine196982
Voacangine73255
Strictosidine161336
Secologanin161276
Tryptophan6305

Table 2: Occurrence of this compound in Selected Tabernaemontana Species and Tissues

Species NamePlant Part(s) Where this compound is Found
Tabernaemontana divaricataStem bark, Leaves, Flowers, Stems, Roots
Tabernaemontana elegansRoot bark, Aerial parts, Callus cultures
Tabernaemontana coronariaStem bark, Leaves, Flowers, Stems, Roots
Tabernaemontana pachysiphonPrimarily monomers present
Tabernaemontana sphaerocarpa
Ervatamia hirta

Contribution to Plant Defense Mechanisms

Alkaloids, including monoterpene indole alkaloids like this compound, play a significant role in the defense mechanisms of plants against herbivores and pathogens. researchgate.netnih.gov These secondary metabolites can act as toxins or deter feeding by affecting the growth, development, and digestibility of herbivores. nih.gov Plants employ both direct and indirect defense strategies, and secondary metabolites are key components of direct defense. nih.gov

Direct defenses mediated by chemical compounds like alkaloids can involve:

Toxicity: Directly poisoning or harming the herbivore or pathogen. nih.gov

Deterrence: Making the plant unpalatable or repellent.

Digestibility Reduction: Interfering with the herbivore's ability to extract nutrients from the plant tissue. nih.gov

While specific detailed research findings solely focusing on this compound's direct contribution to plant defense mechanisms (e.g., antifeedant activity against specific insects or antimicrobial effects against particular pathogens) were not extensively detailed in the provided search results, the broader role of monoterpene indole alkaloids in the defense of Tabernaemontana species is well-documented. researchgate.netnih.gov The high alkaloid content observed in Tabernaemontana species is often associated with their biological activities, including antimicrobial properties. researchgate.netnih.gov Studies have reported the evaluation of Tabernaemontana extracts as natural antibiotics, and monoterpenoid indole alkaloids are considered biologically active compounds used as antimicrobial agents inhibiting the growth of bacteria, fungi, and parasites. nih.gov

The production of these defensive compounds can be constitutive (always present) or induced in response to plant damage. nih.gov The presence of this compound in various parts of the plant, such as leaves, stems, roots, and root bark, as indicated by isolation studies, suggests its potential involvement in protecting different plant tissues from threats. researchgate.netebi.ac.uk

The intricate chemical structures of monoterpene indole alkaloids contribute to their diverse biological activities, which can include interactions with biological targets in herbivores and pathogens. researchgate.net While the precise mechanisms by which this compound specifically contributes to plant defense require further dedicated investigation, its classification as a plant metabolite and its presence within a genus known for producing defensive alkaloids strongly support its role in the plant's chemical arsenal (B13267) against environmental challenges. nih.govresearchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Characterization of Tabernaemontanine

Elucidation of the Tryptophan-Derived Indole (B1671886) Alkaloid Pathway

The biosynthetic journey of Tabernaemontanine, like other indole alkaloids, commences with the aromatic amino acid L-tryptophan. wikipedia.orgumn.edu Tryptophan provides the indole ring and adjacent carbon atoms, which form the core structure of these alkaloids. The tryptophan-derived pathway is a well-studied branch of plant secondary metabolism, responsible for producing thousands of structurally diverse and biologically active compounds. researchgate.net

The initial step in this pathway is the decarboxylation of tryptophan to produce tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). nih.gov Tryptamine then serves as the indole-containing precursor that condenses with a monoterpenoid unit to form the foundational MIA scaffold.

The convergence of the indole and monoterpenoid pathways occurs with the formation of strictosidine, which is considered the central intermediate in the biosynthesis of virtually all MIAs. nih.govmdpi.comdocumentsdelivered.comresearchgate.net This crucial step involves the condensation of tryptamine with secologanin (B1681713), a monoterpenoid derived from the iridoid pathway. The reaction is catalyzed by the enzyme strictosidine synthase (STR). mdpi.comresearchgate.net

Following its synthesis, strictosidine undergoes deglycosylation by the action of a β-glucosidase, yielding a highly reactive aglycone. nih.govmdpi.com This unstable intermediate can then be channeled into various cyclization cascades, leading to the formation of different alkaloid skeletons. One of the major branches from the strictosidine aglycone is the biosynthesis of corynanthean alkaloids. This class of alkaloids is characterized by a specific stereochemical arrangement and is formed through a cyclization reaction involving the N-4 nitrogen and the C-21 carbon of the former secologanin unit. mdpi.com A key intermediate within the corynanthean class is geissoschizine, which serves as a precursor for a wide range of more complex MIAs, including those of the sarpagan and akuammiline types. nih.govnih.gov

The stereochemistry of MIAs is a critical determinant of their biological activity, and the biosynthetic pathway exhibits remarkable stereochemical control at multiple steps. The first key stereocenter is established during the formation of strictosidine, where strictosidine synthase exclusively produces the 3α(S)-isomer. mdpi.com

Further stereochemical diversity is introduced downstream in the pathway. For instance, the cyclization of the intermediate geissoschizine is controlled by specific enzymes that dictate the resulting stereochemistry. Sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs), which are cytochrome P450 monooxygenases, catalyze the formation of different stereoisomers from geissoschizine. nih.govbiorxiv.org RHS enzymes typically produce the 16R rhazimal stereoisomer, while SBEs can generate both 16S and 16R diastereomers. nih.govbiorxiv.org Subsequent enzymatic modifications by reductases, deformylases, and esterases can further alter the stereochemistry at C16, leading to the species-specific accumulation of different alkaloids. nih.govbiorxiv.org This enzymatic control over stereochemistry is a fundamental mechanism for generating the vast structural diversity observed within the MIAs. nih.gov

Enzymology of this compound Formation

The final steps in the biosynthesis of this compound involve modifications of a precursor molecule. This compound is a 19,20-reduced derivative of vobasine (B1212131). nih.govfrontiersin.org The formation of vobasine is a key step, which involves an N-methylation reaction.

A crucial enzyme in the biosynthesis of the this compound precursor, vobasine, is an N-methyltransferase (NMT). In Tabernaemontana elegans, an enzyme named perivine Nβ-methyltransferase (TePeNMT) has been identified and characterized. frontiersin.org This enzyme catalyzes the N-methylation of perivine at the non-indole nitrogen (Nβ) to form vobasine. nih.govfrontiersin.org

Interestingly, all known MIA N-methyltransferases, including TePeNMT, appear to have evolved from ancestral γ-tocopherol C-methyltransferases (γTMTs). nih.govfrontiersin.org This phenomenon of neofunctionalization, where an enzyme from a primary metabolic pathway is recruited and adapted for a role in secondary metabolism, seems to be a recurring theme in the evolution of MIA biosynthesis within the Apocynaceae family. nih.govfrontiersin.org These N-methylations are significant as they can alter the solubility, reactivity, and biological activity of the alkaloid molecules. nih.gov While N-methyltransferases are key, other classes of enzymes such as O-methyltransferases also play a role in the diversification of MIAs. nih.govmdpi.com

The biosynthesis of this compound and other MIAs is under tight genetic control, with the expression of biosynthetic genes being regulated at the transcriptional level. The expression of these genes can be influenced by developmental cues, environmental stresses, and phytohormones.

Transcription factors (TFs) play a pivotal role in coordinating the expression of genes within the MIA pathway. Several families of TFs, including bHLH, MYB, AP2/ERF, and WRKY, have been implicated in the regulation of secondary metabolism in plants. mdpi.com In Tabernaemontana elegans, genomic analyses have begun to identify clusters of genes involved in MIA biosynthesis, including those encoding for tailoring enzymes like methyltransferases. nih.gov The co-localization of these genes suggests a coordinated regulation of their expression. The loss of alkaloid production in plant cell cultures is often attributed to changes in the regulatory network governing the biosynthetic pathway rather than the loss of individual biosynthetic genes. researchgate.net

Diversification Mechanisms within Monoterpene Indole Alkaloid Biosynthesis

The immense structural diversity of MIAs, with over 3,000 known compounds, originates from the single precursor, strictosidine. researchgate.net This diversification is achieved through the action of various "tailoring" enzymes that modify the basic alkaloid scaffolds. Two of the most important enzyme families responsible for this diversification are cytochrome P450 monooxygenases (CYPs) and methyltransferases. nih.govfrontiersin.orgnih.govresearchgate.net

CYPs are a large and versatile family of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, ring openings, and rearrangements, which are fundamental to the generation of different MIA skeletons. nih.govbiorxiv.orgnih.govresearchgate.net As previously mentioned, SBEs and RHSs are examples of CYPs that play a crucial role in the stereochemical diversification of sarpagan and akuammiline alkaloids. nih.govbiorxiv.org

Methyltransferases, particularly N-methyltransferases and O-methyltransferases, contribute to the diversification by adding methyl groups to nitrogen or oxygen atoms of the alkaloid intermediates. nih.govfrontiersin.orgmdpi.com These modifications can significantly impact the pharmacological properties of the final compounds. The combinatorial action of these and other tailoring enzymes on a limited number of precursor scaffolds results in the vast chemical diversity of MIAs observed in nature.

Branching Points Leading to this compound and Related Structures

The immense diversity of MIA scaffolds arises from key branching points in the biosynthetic pathway downstream of strictosidine. After the removal of its glucose moiety, the resulting unstable aglycone is converted through several steps into the highly reactive intermediate, dehydrosecodine. This intermediate represents a critical juncture from which distinct alkaloid skeletons are generated through the action of different cyclase enzymes. pnas.org

These cyclases catalyze regio- and enantiodivergent [4+2] cycloaddition reactions (Diels-Alder type reactions) to form the foundational scaffolds of the major MIA classes:

Aspidosperma type: Tabersonine (B1681870) synthase (TS) acts on dehydrosecodine to generate (-)-tabersonine, the precursor to alkaloids with the aspidosperma skeleton. pnas.orgnih.gov Tabersonine itself serves as a biosynthetic hub for further diversification, leading to compounds like vindoline in Catharanthus roseus and conophylline in Tabernaemontana species. nih.gov

Iboga type: In contrast, catharanthine synthase (CS) and coronaridine (B1218666) synthase (CorS) catalyze cycloadditions that lead to the iboga skeleton. nih.govnih.gov These enzymes produce (+)-catharanthine and (-)-coronaridine, respectively, demonstrating how different enzymes can yield distinct products from a common precursor. pnas.orgnih.gov

Vobasine type: this compound belongs to the vobasine class of alkaloids. nih.gov The biosynthesis of this scaffold also diverges at the post-strictosidine stage, following a pathway distinct from the formation of aspidosperma and iboga types, ultimately leading to the characteristic vobasine structure.

This enzymatic divergence at the stage of dehydrosecodine cyclization is a primary mechanism for generating the major classes of monoterpene indole alkaloids.

Table 1: Key Biosynthetic Branching Points from Dehydrosecodine

Enzyme Class (Example)Resulting Scaffold TypeKey ProductRelated Alkaloids
Tabersonine Synthase (TS)Aspidosperma(-)-TabersonineVindoline, Conophylline
Catharanthine Synthase (CS)Iboga(+)-CatharanthineVinblastine (as a dimer)
Coronaridine Synthase (CorS)Iboga(-)-CoronaridineIbogaine, Voacangine
(Vobasine-type synthases)Vobasine(Vobasine precursors)This compound, Dregamine

Evolution of Biosynthetic Enzymes in Apocynaceae

The remarkable chemical diversity of MIAs within the Apocynaceae family is a direct result of the evolution and functional diversification of biosynthetic enzymes. nih.gov The cyclase enzymes that determine the structural fate of the dehydrosecodine intermediate are a prime example of this evolutionary process.

Phylogenetic and biochemical studies suggest that these crucial cyclases, such as tabersonine synthase (TS) and coronaridine synthase (CorS), evolved from the carboxylesterase (CXE) protein family. pnas.orgnih.gov Through ancestral sequence reconstruction, researchers have proposed a model where an ancestral CXE enzyme was first "recruited" and evolved to catalyze the formation of the aspidosperma scaffold (the TS function). nih.gov

Subsequent gene duplication and divergence events led to the emergence of enzymes with new functionalities. Key amino acid substitutions in the active sites of these duplicated enzymes altered their catalytic activity, enabling them to favor the formation of the iboga scaffold instead. pnas.org This progression from aspidosperma to iboga alkaloid biosynthesis is consistent with the known distribution of these alkaloid types across different plant lineages within the Apocynaceae. nih.gov This evolutionary pattern, where enzymes from common protein families are co-opted and adapt through minor sequence changes to create new metabolic pathways, is a fundamental mechanism for the generation of specialized metabolites in plants. nih.govdtu.dk The entire MIA pathway itself, beginning with the enzymes that form strictosidine, likely evolved at the base of the Gentianales order, with further diversification, such as the rise of specific alkaloid classes, occurring later within distinct lineages like the Apocynaceae. biorxiv.orgresearchgate.net

Precursor-Directed Biosynthesis Approaches for Novel Alkaloid Generation

The inherent flexibility of the MIA biosynthetic pathway can be harnessed to generate novel, "unnatural" alkaloids through a technique called precursor-directed biosynthesis. This strategy involves supplying synthetic analogs of natural precursors, such as tryptamine, to plant cell cultures or whole plantlets. thieme-connect.comnih.gov The plant's native enzymatic machinery can then accept these artificial substrates and process them through the downstream pathway, resulting in the production of new-to-nature compounds. thieme-connect.com

A successful application of this approach was demonstrated in Tabernaemontana catharinensis plantlets to generate potential agents for Alzheimer's disease. thieme-connect.com By feeding the plantlets fluorinated tryptamine analogs, researchers induced the production of a suite of unnatural fluorinated alkaloids.

Key findings from this research include:

The aerial parts of the cultured plantlets produced seven unnatural alkaloids, including 5-fluoro-ibogamine, 5-fluoro-catharanthine, and 5-fluoro-coronaridine. thieme-connect.com

The root extracts contained these same compounds plus two additional novel alkaloids: 5-fluoro-voafinine and 5-fluoro-affinisine. thieme-connect.com

This approach effectively hijacks the plant's metabolic factory to create compounds that are not found in nature. To improve the efficiency and purity of the products, precursor-directed biosynthesis is often combined with genetic modification. For instance, in Catharanthus roseus hairy root cultures, researchers used RNA interference to suppress the gene for tryptophan decarboxylase, the enzyme that produces the natural tryptamine substrate. nih.govnih.gov This created a "chemically silent" background, forcing the culture to use the exogenously supplied unnatural tryptamine analogs and leading to a cleaner production of novel alkaloids without contamination from their natural counterparts. nih.govnih.gov

Table 2: Examples of "New-to-Nature" Alkaloids Generated in T. catharinensis

Novel CompoundPrecursor Analog UsedLocation in Plantlet
5-fluoro-ibogamineFluorinated TryptamineAerial Parts & Roots
5-fluoro-catharanthineFluorinated TryptamineAerial Parts & Roots
5-fluoro-coronaridineFluorinated TryptamineAerial Parts & Roots
5-fluoro-isovoacangineFluorinated TryptamineAerial Parts & Roots
5-fluoro-voafinineFluorinated TryptamineRoots Only
5-fluoro-affinisineFluorinated TryptamineRoots Only

Chemical Synthesis and Derivatization Strategies for Tabernaemontanine and Its Analogs

Total Synthetic Methodologies for the Tabernaemontanine Skeleton

Total synthesis of the this compound skeleton involves constructing the entire molecular framework from simpler precursors. This typically requires careful planning through retrosynthetic analysis and the implementation of key bond-forming reactions with precise stereochemical control.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules like this compound. It involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of hypothetical disconnections, or "transforms" nobelprize.orgegrassbcollege.ac.in. This process helps identify key intermediates and potential bond-forming reactions for the forward synthesis nobelprize.orgegrassbcollege.ac.in. For this compound, strategic disconnections would aim to simplify the fused ring system and reduce the number of stereocenters in each precursor molecule. While specific retrosynthetic routes for this compound are complex and varied depending on the chosen synthetic strategy, the general principle involves identifying key bonds whose formation in the forward sense can be achieved efficiently and selectively.

Key Bond-Forming Reactions and Stereochemical Control in Synthesis

The construction of the this compound skeleton necessitates the use of powerful bond-forming reactions and highly controlled strategies to establish the correct relative and absolute stereochemistry at multiple centers. Common reactions employed in the synthesis of complex indole (B1671886) alkaloids, which could be relevant to this compound, include Pictet-Spengler cyclizations for forming tetrahydro-β-carboline intermediates, and various methods for constructing cyclic and acyclic portions of the molecule researchgate.netacs.orgjst.go.jp. Establishing stereochemistry often relies on methods such as asymmetric induction using chiral auxiliaries or catalysts, substrate control, and diastereoselective transformations researchgate.netmdpi.comd-nb.info. One reported approach to constructing the azacyclic core of this compound-related alkaloids features a tandem Reformatsky–aza-Claisen rearrangement, highlighting the use of sophisticated reaction sequences to build the core structure and control stereochemistry acs.orgnih.gov. Stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reactions have also been employed in the synthesis of related alkaloids researchgate.net.

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, which possesses several stereogenic centers, enantioselective approaches are vital for obtaining the biologically active form. Strategies for achieving enantioselectivity in alkaloid synthesis include the use of chiral starting materials (chiral pool synthesis), asymmetric catalysis, or the use of chiral auxiliaries researchgate.netuni-konstanz.dersc.org. One study mentions an enantioselective total synthesis of Ervatamia alkaloids, which are structurally related to this compound, relying on an enzyme-catalyzed desymmetrization approach for chirality installation uni-konstanz.de. Asymmetric Pictet-Spengler reactions and stereocontrolled intramolecular cross-coupling processes have been utilized in enantioselective routes to related indole alkaloids researchgate.net.

Semi-Synthetic Transformations of this compound

Semi-synthetic transformations of naturally isolated this compound involve chemically modifying the existing structure to create analogs with potentially altered or improved properties. This approach leverages the availability of the natural product as a starting material for generating structural diversity.

Strategies for Functionalization and Structural Modification

Strategies for functionalizing and modifying this compound involve introducing new functional groups or altering existing ones through various chemical reactions. This can include oxidation, reduction, alkylation, acylation, and the formation of new carbon-heteroatom or carbon-carbon bonds ulisboa.pt. The goal is often to explore the structure-activity relationship and generate libraries of derivatives for biological evaluation ulisboa.ptresearchgate.net.

Derivatization at Specific Sites (e.g., Indole Nitrogen, C-3, Azine Moieties)

Derivatization of this compound can be targeted at specific, reactive sites within the molecule. Studies have reported chemical transformations at the ketone group at C-3, leading to the formation of imines and azines ulisboa.pt. Alkylation of the indole nitrogen is another common strategy for generating this compound derivatives ulisboa.ptresearchgate.net. These site-specific modifications allow for systematic exploration of how structural changes at particular positions influence the compound's properties ulisboa.ptresearchgate.net. For instance, modifications at C-3 and the indole nitrogen have been shown to lead to different biological effects in related indole alkaloids ulisboa.pt. The formation of imine and azine derivatives at the C-3 ketone has been explored, as has the preparation of N-acyl/alkylated compounds at the indole nitrogen ulisboa.pt.

Synthesis of Novel this compound Analogs and Libraries

The creation of novel this compound analogs and libraries involves strategic design and innovative synthetic approaches to generate structural diversity. researchgate.netrsc.org This is crucial for exploring structure-activity relationships (SAR) and identifying compounds with desired biological profiles. researchgate.net Alkylation of the indole nitrogen is one strategy employed to generate new derivatives. researchgate.net

Design Principles for Structural Diversity

Design principles for generating structural diversity in this compound analogs often focus on modifying key regions of the molecule while preserving the core indole alkaloid framework. Strategies can involve the appendage of substituents to the tetrahydro-β-carboline (β-THC) scaffold, which can be prepared from readily available tryptamines and α-ketoesters. nih.gov Skeletal modifications to the β-THC scaffold through ring-forming or ring-breaking reactions also contribute to diversity. nih.gov These strategies are amenable to high-throughput solution-phase parallel synthesis, facilitating the creation of diverse screening libraries. nih.gov

Development of Innovative Synthetic Routes

Innovative synthetic routes for this compound analogs often leverage established methodologies in indole alkaloid synthesis and explore new chemical transformations. A divergent synthetic methodology for this compound-related alkaloids has been developed, featuring improvements in the Pictet–Spengler cyclization for the tetrahydro-β-carboline intermediate. acs.org An unprecedented tandem Reformatsky–aza-Claisen rearrangement has also been employed to construct the core carbon skeleton and establish the stereochemistries of this compound-related alkaloids. acs.orgnih.gov Oxidative coupling strategies, particularly between indole and carbonyl enolates, have emerged as significant developments for assembling the core structures of indole alkaloids. rsc.org Direct functionalization of the indole moiety through oxidative coupling with nucleophiles like enolates and phenols is a key approach, typically occurring at the 3-position of the indole ring. rsc.org

Methodological Advancements in Indole Alkaloid Synthesis

Methodological advancements in the synthesis of indole alkaloids, relevant to this compound, encompass a range of strategies aimed at increasing efficiency, selectivity, and sustainability. The Fischer indole synthesis remains a pivotal method for constructing the indole core. jpionline.org More modern techniques utilize catalytic systems and C-H activation/functionalization for regioselective synthesis of functionalized indoles. jpionline.org Green chemistry approaches are increasingly employed, offering advantages such as high yields, shorter reaction times, cost-effectiveness, and reduced environmental impact. jpionline.org Multicomponent reactions also play a role in creating diverse indole-based compounds. jpionline.org Recent advances include the development of unified strategies for the collective synthesis of structurally diverse indole alkaloids from common intermediates. acs.org This involves the evolution of synthetic tactics to assemble functionalized piperidines and the development of catalyzed dehydrogenative spirocyclization reactions for accessing spirocyclic oxindole (B195798) alkaloids. acs.org Bioinspired strategies, such as diastereoselective Pictet–Spengler reactions and oxidative cyclizations, are also being explored for the synthesis of monoterpenoid indole alkaloids. researchgate.netacs.org The Reformatsky reaction has been highlighted as a key step in the synthesis of various natural products, including the construction of the azacyclic core of this compound-related alkaloids via a tandem Reformatsky–aza-Claisen rearrangement. acs.orgtandfonline.com Asymmetric synthesis approaches are also being developed to obtain enantiomerically enriched indole alkaloids. nih.gov

Pharmacological and Biological Activity Mechanisms of Tabernaemontanine and Its Analogs

Mechanistic Investigations of Multidrug Resistance (MDR) Reversal

Multidrug resistance is a significant challenge in cancer chemotherapy, often associated with increased drug efflux mediated by ATP-binding cassette (ABC) transporters researchgate.netresearchgate.netnih.gov. Tabernaemontanine and its derivatives have been investigated for their ability to reverse MDR, primarily by interfering with the function of these transporters researchgate.netresearchgate.netuni-freiburg.de.

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein/ABCB1, MRP1)

ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), play a crucial role in pumping various drugs out of cancer cells, leading to reduced intracellular drug accumulation and the development of resistance nih.govsolvobiotech.com. Studies have explored the interaction of this compound and its analogs with these transporters. Certain derivatives of this compound have demonstrated the ability to modulate the activity of ABCB1 and MRP1 researchgate.netuni-freiburg.deulisboa.pt. For instance, specific azine derivatives of this compound have shown inhibitory effects on P-gp and MRP1 drug efflux in transfected cancer cells overexpressing these transporters ulisboa.pt. Compounds with an aromatic azine moiety exhibited considerable MDR reversing activity in both P-gp and MRP1 overexpressing cell lines ulisboa.pt. Some derivatives were found to be selective inhibitors for P-gp, while others selectively inhibited MRP1-mediated drug efflux ulisboa.pt.

Modulation of Efflux Pump Activity

The ability of this compound and its analogs to reverse MDR is closely linked to their capacity to modulate the activity of efflux pumps researchgate.netsolvobiotech.comstudysmarter.co.uk. By interacting with ABC transporters, these compounds can inhibit the active transport of chemotherapeutic drugs out of the cell nih.govstudysmarter.co.uk. This modulation can occur through various mechanisms, including competitive inhibition of the transporter's drug binding site or interference with the ATP hydrolysis cycle that powers the efflux researchgate.netsolvobiotech.com. Research on this compound derivatives has indicated that some compounds behave as inhibitors in ATPase activity assays, suggesting a direct impact on the energy-dependent drug efflux process researchgate.net. The modulation of efflux pump activity by this compound derivatives can lead to a restoration of sensitivity in resistant cancer cells to conventional chemotherapeutic agents researchgate.netresearchgate.net.

Effects on Intracellular Drug Accumulation

A direct consequence of modulating efflux pump activity is the alteration of intracellular drug accumulation diva-portal.orglookchem.com. By inhibiting the efflux of drugs mediated by ABC transporters, this compound and its analogs can increase the intracellular concentration of cytotoxic agents in resistant cancer cells researchgate.netmdpi.com. This enhanced intracellular accumulation allows the co-administered chemotherapeutic drugs to reach effective concentrations at their intracellular targets, thereby overcoming the resistance mechanism diva-portal.orgmdpi.comias.ac.in. Studies evaluating the MDR reversal ability of this compound derivatives have shown that these compounds can facilitate the accumulation and diminish the efflux of intracellular drugs like doxorubicin (B1662922) in resistant cell lines researchgate.net.

Cellular and Molecular Mechanisms of Anti-proliferative Effects

Beyond their role in MDR reversal, this compound and related indole (B1671886) alkaloids have also demonstrated intrinsic anti-proliferative effects on various cancer cell lines researchgate.netthieme-connect.commdpi.com. These effects are mediated through several cellular and molecular mechanisms.

Induction of Programmed Cell Death (Apoptosis) Pathways

A key mechanism underlying the anti-proliferative activity of this compound and its analogs is the induction of programmed cell death, or apoptosis, in cancer cells thieme-connect.commdpi.comscirp.org. Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies thieme-connect.commdpi.com. Many anticancer drugs exert their effects by triggering apoptosis thieme-connect.comscirp.org. This compound and other monoterpene indole alkaloids from Tabernaemontana species have been shown to induce apoptosis in various cancer cell lines, including human hepatoma cells thieme-connect.com. Studies have utilized methods such as cell viability assays, nuclear morphology evaluation, and caspase activity assessments to confirm the induction of apoptosis by these compounds thieme-connect.com.

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2)

The induction of apoptosis by this compound and its analogs often involves the modulation of proteins belonging to the Bcl-2 family nih.govnih.govmdpi.com. This family includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that regulate mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway mdpi.comnih.govmdpi.com. An imbalance in the ratio of pro-apoptotic to anti-apoptotic proteins can determine a cell's susceptibility to undergo apoptosis nih.govmdpi.com. Research has indicated that certain this compound derivatives can increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins such as Bcl-xL nih.gov. This shift in the Bax/Bcl-2 or Bax/Bcl-xL ratio favors the induction of apoptosis, often involving the mitochondrial pathway nih.govnih.gov.

Table 1: Summary of Mechanistic Findings for this compound and Analogs

Mechanism CategorySpecific MechanismObserved EffectsRelevant Analogs/ContextSource(s)
Multidrug Resistance (MDR) ReversalInteraction with ABC Transporters (P-gp/ABCB1)Modulation/Inhibition of P-gp activityThis compound derivatives (e.g., azine derivatives) researchgate.netuni-freiburg.deulisboa.pt
Interaction with ABC Transporters (MRP1/ABCC1)Modulation/Inhibition of MRP1 activityThis compound derivatives (e.g., azine derivatives) researchgate.netulisboa.pt
Modulation of Efflux Pump ActivityInhibition of drug effluxThis compound derivatives researchgate.netsolvobiotech.comstudysmarter.co.uk
Effects on Intracellular Drug AccumulationIncreased intracellular concentration of co-administered drugs (e.g., doxorubicin)This compound derivatives researchgate.netdiva-portal.orgmdpi.comias.ac.in
Anti-proliferative EffectsInduction of Programmed Cell Death (Apoptosis)Increased apoptotic cell deathThis compound, Vobasine (B1212131), other monoterpene indole alkaloids from T. elegans thieme-connect.commdpi.comscirp.org
Modulation of Pro-apoptotic Protein Expression (Bax)Increased Bax expressionCertain this compound derivatives, other alkaloids (e.g., from Pancratium maritimum) nih.govnih.govmdpi.com
Modulation of Anti-apoptotic Protein Expression (Bcl-2, Bcl-xL)Decreased Bcl-2 or Bcl-xL expressionCertain this compound derivatives, other alkaloids (e.g., from Pancratium maritimum) nih.govnih.govmdpi.com
Bax/Bcl-2 Ratio ModulationIncreased Bax/Bcl-2 or Bax/Bcl-xL ratioCertain this compound derivatives, other alkaloids (e.g., from Pancratium maritimum) nih.govnih.govmdpi.com
Caspase Activation Cascades

Caspases are a family of proteases that play a critical role in initiating and executing apoptosis, or programmed cell death. uni-tuebingen.de The activation of caspase cascades is a key mechanism by which many anticancer agents induce cell death. uni-tuebingen.debio-rad-antibodies.com Studies have indicated that this compound can act as an apoptosis inducer. nih.gov For instance, this compound and vobasine, isolated from Tabernaemontana elegans, have been shown to induce caspase activation in human hepatocellular carcinoma (HuH-7) cells. vdoc.pub Caspase activation can occur through distinct pathways, including the death receptor pathway and the mitochondrial pathway, both of which converge on the activation of effector caspases like caspase-3 and caspase-7. uni-tuebingen.debio-rad-antibodies.com Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, and its activation is crucial for the subsequent activation of effector caspases. bio-rad-antibodies.comoncotarget.com

Cell Cycle Arrest Induction at Specific Phases (e.g., G0/G1, G1, G2/M)

Cell cycle arrest is a fundamental process that can prevent the proliferation of damaged or abnormal cells. wikipedia.orgembopress.org Many natural compounds, including indole alkaloids, have demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. researchgate.netresearchgate.net The cell cycle is regulated by a complex system involving cyclins and cyclin-dependent kinases (CDKs), which ensure proper progression through distinct phases: G1, S (DNA synthesis), G2, and M (mitosis). wikipedia.orgbiocompare.com Cells can also exit the proliferative cycle and enter a quiescent state known as G0. embopress.orgbiocompare.com

Specific this compound analogs have been shown to induce cell cycle arrest at particular phases. For example, certain monoterpene indole alkaloids have been found to induce G2/M phase arrest in HCT116 cells. researchgate.net Other alkaloids have been reported to cause cell cycle arrest in the G2-M phase in human colon cancer cells. mdpi.com Induction of G0/G1 cell cycle arrest has also been observed with other compounds, highlighting the potential for targeting different phases of the cell cycle. mdpi.comchinacdc.cn

Downregulation of Cyclin and Cyclin-Dependent Kinase Expression (e.g., Cyclin B1, cdc2, Cyclin D1, CDK4)

The progression through the cell cycle is tightly controlled by the coordinated activity of cyclins and CDKs. wikipedia.orgbiocompare.com Different cyclins associate with specific CDKs at different phases of the cell cycle, forming active complexes that phosphorylate target proteins and drive the cell cycle forward. biocompare.commdpi.com For instance, Cyclin D1 and CDK4 are involved in the transition from G1 to S phase, while Cyclin B1 and cdc2 (CDK1) are crucial for the G2/M transition. mdpi.comjmchemsci.comnih.gov

Downregulation of the expression or activity of these key cell cycle regulators can lead to cell cycle arrest. nih.govnih.gov Research on monoterpene indole alkaloids, including potential this compound analogs, has indicated that their ability to induce cell cycle arrest is associated with the downregulation of specific cyclins and CDKs. researchgate.net For example, some compounds have been shown to induce G2/M arrest by downregulating the expression of Cyclin B1 and cdc2. researchgate.net Additionally, inhibition of Cyclin D1 and CDK4 expression has been observed, which can contribute to G1 or G0/G1 arrest. researchgate.netmdpi.com

Signal Transduction Pathway Modulation (e.g., p38 MAPK, phospho-epidermal growth factor receptor, phospho-Akt, phospho-JNK)

Signal transduction pathways play a crucial role in relaying extracellular signals to the cell's interior, regulating various cellular processes including proliferation, differentiation, and apoptosis. sinobiological.com The p38 MAPK, Akt, and JNK pathways are important components of cellular responses to stress and other stimuli. invivogen.comnih.govnih.gov Modulation of these pathways can significantly impact cell fate. sinobiological.comnih.gov

Studies on monoterpene indole alkaloids, including those structurally related to this compound, have demonstrated their ability to modulate these signal transduction pathways. researchgate.net Specifically, these compounds have been shown to inhibit the expression of phospho-epidermal growth factor receptor, phospho-Akt, and phospho-JNK. researchgate.net Modulation of the p38 MAPK pathway has also been implicated in the activity of these alkaloids, with some compounds enhancing p38 MAPK expression. researchgate.net The interplay between these pathways, such as Akt-mediated suppression of p38 MAPK and JNK, can influence pro-survival or pro-apoptotic outcomes in cells. nih.gov

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topological state of DNA by introducing transient single- or double-strand breaks, allowing the DNA strands to be unwound or disentangled. phcogrev.comwikipedia.org These enzymes are critical for processes like DNA replication, transcription, and chromosome segregation. wikipedia.org Inhibition of DNA topoisomerases can lead to DNA damage and ultimately trigger cell death, making them important targets for anticancer drugs. phcogrev.comwikipedia.org

Certain natural compounds, including some alkaloids, have been identified as inhibitors of DNA topoisomerases. phcogrev.comdntb.gov.uafrontiersin.org These inhibitors can act as either catalytic inhibitors, preventing the enzyme from performing its function, or as topoisomerase poisons, stabilizing the DNA-enzyme complex and leading to DNA breaks. wikipedia.orgfrontiersin.org While direct evidence for this compound specifically inhibiting DNA topoisomerases is not extensively detailed in the provided snippets, the broader class of alkaloids has shown this activity. phcogrev.comdntb.gov.uafrontiersin.org For instance, some boldine-derived alkaloids have been shown to inhibit the activity of DNA topoisomerase I. frontiersin.org This suggests a potential mechanism that could be explored for this compound and its analogs, given their alkaloid nature.

Interaction with Protein Kinases

Protein kinases are enzymes that catalyze the phosphorylation of proteins, a post-translational modification that regulates a vast array of cellular functions, including signal transduction, cell cycle control, and metabolism. frontiersin.orgmdpi.com Dysregulation of protein kinase activity is frequently observed in various diseases, particularly cancer. mdpi.com Therefore, protein kinases represent significant targets for therapeutic intervention. mdpi.com

The interaction of compounds with protein kinases can either activate or inhibit their activity, thereby modulating downstream signaling events. mdpi.com While specific interactions of this compound with individual protein kinases are not explicitly detailed in the provided information, the broader class of monoterpene indole alkaloids, including this compound and dregamine, have been investigated for their biological activities, which are often mediated through interactions with cellular proteins, including kinases. researchgate.netcnjournals.com The modulation of signal transduction pathways like the MAPK and Akt pathways, as discussed in Section 5.2.3, inherently involves interactions with protein kinases within those cascades. sinobiological.cominvivogen.comnih.gov Further research is needed to fully elucidate the specific protein kinase targets of this compound and its analogs.

Investigation of Antimetastatic Mechanisms

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major challenge in cancer treatment. Investigating compounds that can inhibit metastasis is an important area of cancer research. researchgate.net Monoterpene indole alkaloids, including derivatives of this compound and dregamine, have shown potential antimetastatic properties. researchgate.net

Studies evaluating the antimetastatic effects of these alkaloids have employed various methods, including cell viability assays, migration assays, and invasion assays. researchgate.net These investigations aim to understand how these compounds affect the ability of cancer cells to move and invade surrounding tissues. researchgate.net The mechanisms underlying the antimetastatic effects of these alkaloids may involve the modulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. researchgate.net Inhibition of MMP9, for example, has been identified as a potential mechanism contributing to the antimetastatic properties of monoterpene indole alkaloids. researchgate.net

Antioxidant Mechanisms of Action

Antioxidants play a vital role in neutralizing free radicals and mitigating oxidative stress, which is implicated in various pathological conditions. niscpr.res.inantiox.org The human body possesses an antioxidant defense system involving enzymatic and non-enzymatic mechanisms, including radical scavenging activities. niscpr.res.inantiox.org

Radical Scavenging Capabilities (in vitro mechanistic studies)

In vitro studies are commonly employed to assess the radical scavenging potential of compounds. Assays such as the DPPH (2,2′-Diphenyl-1-Picrylhydrazyl) and ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used to determine the ability of substances to inhibit or scavenge free radicals. mdpi.comfrontiersin.org The degree of color change or reduction in absorbance in these assays is indicative of the antioxidant capacity. frontiersin.org

This compound has been isolated from various parts of Tabernaemontana species, including flowers, leaves, and stem bark, and has been investigated for its antioxidant potential. researchgate.net While specific in vitro mechanistic data for this compound's radical scavenging capabilities were not extensively detailed in the provided search results, studies on extracts from Tabernaemontana species have demonstrated antioxidant activity, which is attributed to the presence of various phytochemical compounds, including indole alkaloids. mdpi.com The radical scavenging activity often involves mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET). niscpr.res.inantiox.org

Cholinergic System Modulation

The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in various physiological processes, including memory, learning, and muscle control. wikipedia.orgdrugbank.comderangedphysiology.com Acetylcholine's action is terminated by the rapid hydrolysis catalyzed by cholinesterase enzymes. nih.govnih.gov

Enzymatic Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymes responsible for the hydrolysis of acetylcholine. wikipedia.orgnih.govnih.gov Inhibition of these enzymes leads to increased levels and duration of action of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govresearchgate.netnih.gov Cholinesterase inhibitors can be reversible or irreversible, with therapeutic applications primarily associated with reversible inhibitors. nih.gov

Several natural alkaloids, including those structurally related to this compound, have been investigated for their cholinesterase inhibitory activity. Ibogamine, found in Tabernanthe iboga and Tabernaemontana divaricata, has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase. wikipedia.org While direct inhibitory data for this compound against these enzymes were not prominently featured in the search results, the presence of cholinesterase-inhibiting alkaloids in Tabernaemontana species suggests that this compound or its analogs could also possess such activity. Studies on other compounds have reported IC50 values indicating their potency against AChE and BChE. nih.govajol.infonih.govresearchgate.net

Further research is needed to specifically quantify the inhibitory effects of this compound on AChE and BChE and to elucidate the precise mechanisms of interaction.

Structure Activity Relationship Sar Studies of Tabernaemontanine and Its Derivatives

Correlating Structural Modifications with Biological Activity Profiles

SAR analysis has revealed that modifications at different positions of the tabernaemontanine scaffold can lead to distinct effects on biological activity, particularly concerning the modulation of ABCB1 (P-glycoprotein)-mediated multidrug resistance wikipedia.orgnih.gov. A significant enhancement in MDR reversal activity has been observed for derivatives bearing new aromatic moieties compared to the parent compounds wikipedia.org.

Impact of Substituents at the Indole (B1671886) Nitrogen

Different substituents at the indole nitrogen have been shown to result in varying ABCB1 modulatory effects wikipedia.orgnih.gov. Alkylation of the indole nitrogen of both this compound and dregamine has been explored to generate derivatives with enhanced MDR reversing activity. Studies involving N-alkylated derivatives, including those with aliphatic and aromatic halides, have demonstrated that this type of modification can significantly increase P-gp inhibitory activity. For instance, a N-benzyl derivative showed notable activity.

Influence of Modifications at the C-3 Position

Chemical transformations at the ketone group located at the C-3 position of this compound and dregamine have been a key strategy in generating diverse analogues nih.gov. These modifications have included the formation of aromatic and aliphatic imines, azines, a thioketone, alcohols, and esters nih.gov. SAR analysis indicates that different substituents at C-3 contribute to varying ABCB1 modulatory effects wikipedia.orgnih.gov.

Role of Specific Moieties (e.g., Azine, Thiosemicarbazide, Aromatic Substituents)

The incorporation of specific moieties into the this compound structure has been found to play a crucial role in modulating biological activity. Azine derivatives, particularly those with aromatic substituents, have shown considerable MDR reversing activity in cancer cells overexpressing P-gp or MRP1 nih.gov. Some epimeric azines demonstrated strong and selective P-gp inhibition nih.gov. Compounds with di-substituted benzylidene portions containing methoxy (B1213986) and hydroxyl groups selectively inhibited MRP1 efflux.

A remarkable enhancement in MDR reversal activity was observed for imine derivatives featuring a new aromatic moiety nih.gov. Examples of derivatives with strong MDR reversal ability include those bearing pyrazine, bromo-pyridine, and methoxybenzyloxycarbonyl moieties wikipedia.org.

While the provided search results primarily detail the impact of azine and aromatic substituents on this compound and dregamine derivatives, one source mentions semicarbazone derivatives of dregamine, which is an epimer of this compound, noting they were less active than azine derivatives but showed higher activity with aromatic substituents.

Here is a summary of the impact of some modifications:

Modification TypePositionObserved Impact on Activity (vs. Parent)References
Aromatic MoietyScaffold-wideRemarkable enhancement in MDR reversal activity wikipedia.org
SubstituentsIndole NitrogenDifferent ABCB1 modulatory effects wikipedia.orgnih.gov
SubstituentsC-3 PositionDifferent ABCB1 modulatory effects wikipedia.orgnih.gov
Aromatic IminesC-3 PositionEnhanced MDR reversal activity nih.gov
Aromatic AzinesC-3 PositionConsiderable MDR reversing activity (P-gp, MRP1) nih.gov
Azines with Trimethoxyphenyl or Naphthyl MotifsC-3 PositionAmong the most active P-gp inhibitors
Azines with Di-substituted Benzylidene (methoxy, hydroxyl)C-3 PositionSelective MRP1 inhibition
Hydrazone Moiety (e.g., bromo-pyridine, phenyl)C-3 PositionSeemed responsible for activity, potentially stereochemistry-dependent nih.gov
SemicarbazonesC-3 PositionLess active than azines; higher activity with aromatic substituents

Stereochemical Influences on Activity

Stereochemistry plays a role in the biological activity of this compound derivatives. This compound and dregamine are epimeric monoterpene indole alkaloids, differing in the configuration at a specific stereocenter wikipedia.orgnih.gov. Studies comparing these epimers and their derivatives suggest that the stereochemistry, particularly at the tetrahedral stereocenter at C-20, may influence their activity, such as in the case of hydrazone derivatives nih.gov. The epimeric azines derived from this compound and dregamine have shown differences in their P-gp inhibitory activity and selectivity nih.gov. For instance, epimeric azines 1.16 and 2.9 showed strongest activity as P-gp inhibitors and were selective for this transporter nih.gov. Another study noted that this compound exhibited higher antiplasmodial activity and selectivity compared to its epimer dregamine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find a mathematical relationship between the chemical structures of compounds and their biological activities. In the context of this compound derivatives, QSAR modeling, including both 2D and 3D approaches, has been applied to understand and predict their activity, particularly as ABCB1 modulators. QSAR models aim to correlate physico-chemical properties or theoretical molecular descriptors with biological responses.

Development of Predictive Models for Biological Response

QSAR modeling involves developing predictive models based on a dataset of compounds with known structures and biological activities. These models can then be used to predict the activity of new, untested compounds. For this compound and its derivatives, QSAR studies have contributed to understanding the structural features that are key determinants for activity, such as the conformation of the scaffold and the influence of steric and electrostatic factors related to substituents. While the search results indicate that QSAR has been applied to these compounds, specific details on the parameters and predictive performance of these models are not extensively provided within the snippets. However, the application of QSAR suggests an effort to create models capable of predicting the biological response of novel this compound analogues based on their structural characteristics.

Identification of Key Molecular Descriptors for Activity

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound and its derivatives, SAR analysis has been employed to identify key molecular descriptors that influence their biological effects, particularly in the context of multidrug resistance (MDR) reversal and other potential activities.

Studies on this compound and its epimer, dregamine, have involved the synthesis and evaluation of numerous derivatives to understand how modifications to the core structure impact activity. For instance, N-alkylation of the indole nitrogen in both this compound and dregamine has been explored to generate a series of analogs with potentially enhanced MDR reversing activity. researchgate.net These studies revealed that different substituents at the C-3 position and the indole nitrogen can lead to varying ABCB1 modulatory effects. ebi.ac.uk A remarkable enhancement in MDR reversal activity was observed for derivatives incorporating a new aromatic moiety compared to the parent compounds. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models have been utilized to gain further insights into the drug-receptor interactions of this compound derivatives. researchgate.net QSAR models aim to establish a mathematical relationship between molecular descriptors (physicochemical properties) and biological activity. These studies have suggested that lipophilicity and bulkiness features are associated with inhibitory activity, although linear correlations were not consistently observed. researchgate.net

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties, such as size, shape, electronic distribution, and hydrophobicity. talete.mi.it In the context of SAR and QSAR, these descriptors are used to build models that can predict the activity of new compounds based on their structural characteristics. While specific key molecular descriptors for the activity of this compound itself are not extensively detailed in the provided snippets, the SAR studies on its derivatives highlight the importance of substituents at specific positions (like the indole nitrogen and C-3) and general properties like lipophilicity and bulkiness in modulating their biological effects, particularly in the context of ABCB1 inhibition. researchgate.netebi.ac.uk

Ligand-Receptor Interaction Studies and Molecular Docking

Ligand-receptor interaction studies and molecular docking simulations are computational techniques used to investigate how a molecule, such as this compound, might bind to a biological target, such as a protein receptor or enzyme. These studies provide insights into the potential binding sites, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the affinity between the ligand and the receptor. mdpi.comfrontiersin.orgderangedphysiology.comaneskey.com

Molecular docking analysis has been conducted for compounds derived from Tabernaemontana divaricata, including some related to this compound, to predict their potential interactions with various protein targets. For example, virtual screening and molecular docking have been used to identify potential antibacterial molecules from T. divaricata and predict their binding towards targets in Streptococcus pneumonia, such as Penicillin-binding proteins, Sialidases, and Aspartate betasemialdehide dehydrogenase. nih.gov While this compound itself was not explicitly listed as a top binder in this specific context, related compounds like apparicine, voacangine, and coronaridine (B1218666) showed notable binding affinities to certain targets. nih.gov

Molecular docking studies are also employed in the development of QSAR models to understand drug-receptor interactions at a molecular level. researchgate.net These studies can help visualize how a ligand fits into the binding pocket of a receptor and identify the key amino acid residues involved in the interaction. mdpi.com

Furthermore, molecular dynamics simulations can complement docking studies by providing information about the stability of the ligand-receptor complex over time and the dynamic nature of their interactions. nih.gov

While direct ligand-receptor interaction studies specifically detailing this compound's binding to a particular receptor are not prominently featured in the provided information, the application of these techniques to related Tabernaemontana alkaloids and in the broader context of SAR studies on this compound derivatives indicates their relevance in understanding the molecular basis of this compound's potential biological activities. researchgate.netnih.gov The studies on related alkaloids suggest that interactions with proteins like ABC transporters (e.g., P-gp/ABCB1) and enzymes are relevant targets for this class of compounds. researchgate.netebi.ac.uk

Table 1: Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
This compound12309360
Dregamine6441007
Apparicine101040
5-HydroxyvoaphyllineNot readily available in provided snippets
Voacangine10220
19-HydroxycoronaridineNot readily available in provided snippets
Coronaridine10221
ErvaticineNot readily available in provided snippets
Ibogamine5281078
MethylvoaphyllineNot readily available in provided snippets
Coronaridine hydroxyindolenineNot readily available in provided snippets
5-oxo-11-hydroxy voaphyllineNot readily available in provided snippets
Conolobine BNot readily available in provided snippets
3S-CyanocoronaridineNot readily available in provided snippets
19-EpivoacristineNot readily available in provided snippets
Tabersonine (B1681870)5280443
Ervatamine10208
20-epi-ervatamineNot readily available in provided snippets
IsovoacangineNot readily available in provided snippets
Taberibogines ANot readily available in provided snippets
Taberibogines BNot readily available in provided snippets
Taberdines LNot readily available in provided snippets
Taberdines MNot readily available in provided snippets
3'-R/S-hydroxyvoacamineNot readily available in provided snippets
LyalosideNot readily available in provided snippets
5(S)-5-carbomethoxystrictosidineNot readily available in provided snippets
Perivine10212
Vobasine (B1212131)6438231
Voaphylline10226
Voaphylline-hydroxyindolenineNot readily available in provided snippets
Vallesamine101795
16-hydroxy-16,22-dihydroapparicineNot readily available in provided snippets
Pericyclivine101796
Tubotaiwine101041
19-S-heyneanineNot readily available in provided snippets
Doxorubicin (B1662922)31703
Verapamil2520
Lycorine441921
Galantamine9644
Benzyl pyridinium-4-methyltrichloroacetimidateNot readily available in provided snippets

Advanced Analytical Methodologies for Tabernaemontanine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the identification and structural analysis of Tabernaemontanine. These techniques probe the interaction of the compound with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, COSY, HMQC, HMBC, NOESY)

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the arrangement of atoms within the molecule.

1D NMR (¹H and ¹³C NMR): These experiments provide initial insights into the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts and splitting patterns in the ¹H NMR spectrum are particularly useful for identifying different proton systems, while the ¹³C NMR spectrum reveals the carbon skeleton.

2D NMR Techniques: To fully assign the complex spectrum of this compound and confirm connectivity, various 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): COSY reveals correlations between protons that are coupled to each other, typically through one or two bonds. This helps in establishing proton spin systems within the molecule.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): These experiments correlate protons with the carbons to which they are directly attached. HMQC/HSQC is vital for assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing key information for piecing together the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate protons that are close to each other in space, regardless of the number of bonds separating them. This is crucial for determining the stereochemistry and conformation of this compound.

Research on this compound and its derivatives frequently utilizes 1D and 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY, to assign structures nih.govresearchgate.net. For instance, studies on dregamine and this compound derivatives have relied heavily on these techniques for structural assignment nih.govresearchgate.net. NMR-based metabolomics studies have also employed ¹H NMR to analyze extracts containing this compound up.ac.za.

Mass Spectrometry (MS, LC-MS/MS) for Structural Elucidation and Profiling

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in molecular weight determination and structural characterization.

Mass Spectrometry (MS): MS techniques, such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), can determine the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides clues about the substructures present in the molecule. ESI-MS has been used in the identification of monoterpene indole (B1671886) alkaloids, including this compound researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating complex mixtures and then analyzing the mass of each separated component. This is particularly useful for analyzing plant extracts containing this compound alongside other alkaloids and compounds. LC-MS combines the separation power of LC with the mass analysis capability of MS creative-proteomics.comwikipedia.org. In LC-MS, mass spectrometric data is primarily used for qualitative analysis by providing molecular weights and fragmentation patterns creative-proteomics.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS, also known as MS/MS or MS², involves multiple stages of mass analysis. After separating compounds by LC, a parent ion is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a subsequent mass analyzer. This provides more detailed structural information and allows for highly sensitive and selective detection and quantification of target compounds in complex matrices. LC-MS/MS is a preferred tool for complex sample analysis, delivering a more detailed picture of chemical composition and structure through fragmentation patterns creative-proteomics.com. It is highly sensitive and selective, allowing detection of target analytes in trace quantities measurlabs.com. The fragmentation provided by tandem mass spectrometry allows for the characterization of complex organic molecules measurlabs.com. LC-MS/MS has emerged as an innovative analytical technology applicable to a wide number of analyses nih.gov.

LC-MS/MS is commonly used for the analysis of natural products and the profiling of secondary metabolites in plants wikipedia.org. Studies have utilized ESI-MS for the identification of alkaloids, including this compound researchgate.net.

Advanced Optical Spectroscopy (e.g., UV, IR)

Optical spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide complementary information about the electronic transitions and vibrational modes within the this compound molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores (groups of atoms that absorb UV or visible light) within the molecule, such as the indole ring system in this compound. UV spectra have been recorded for this compound and other alkaloids kib.ac.cnresearchgate.net. UV-Vis spectroscopy is an important tool for quantitating substances lehigh.edu.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared light by the molecule, which causes vibrations of its chemical bonds. The IR spectrum provides information about the functional groups present in this compound, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups. IR spectra data have been obtained for related compounds and can be applied to this compound analysis kib.ac.cnscielo.org.za. The IR spectroscopy of esters, for example, shows characteristic strong carbonyl stretching peaks spectroscopyonline.com.

Studies on alkaloids from Tabernaemontana species have utilized UV and IR techniques for structural elucidation kib.ac.cnresearchgate.netebi.ac.uk.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture.

Separation: HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to achieve optimal separation of this compound from other compounds in a sample.

Purity Assessment: HPLC with a suitable detector (e.g., UV-Vis detector, Diode Array Detector - DAD) can be used to assess the purity of isolated this compound by determining the presence and relative amounts of other components in the sample. Peak purity can be established by analyzing the spectrum across the peak researchgate.net.

Quantification: By using external standards of known concentration, HPLC can accurately quantify the amount of this compound in a sample. The peak area or height of this compound in the chromatogram is proportional to its concentration. Quantification uses peak areas or heights to determine the concentration of a compound researchgate.net. A calibration curve is typically generated using a series of standards researchgate.net.

HPLC analysis is commonly employed in the study of plant alkaloids, including for purity assessment researchgate.netlookchem.com. The selection of appropriate solvents and stationary phases is crucial for effective HPLC analysis phenomenex.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique primarily used for separating and identifying volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS can be applied in research involving this compound-producing plants to profile other, more volatile, metabolites present in the same extracts.

Separation of Volatiles: GC separates compounds based on their boiling points and interaction with the stationary phase in a heated capillary column.

Mass Spectrometric Detection: The separated compounds are then detected and identified by a mass spectrometer based on their fragmentation patterns.

GC-MS analysis of extracts from Tabernaemontana species has revealed the presence of numerous phytoconstituents, although these are typically more volatile compounds than this compound itself phcogj.comresearchgate.netresearchgate.net. While GC-MS is excellent for volatile metabolite profiling, LC-MS/MS is generally preferred for the analysis of less volatile and more polar compounds like many alkaloids, including this compound nih.gov.

Method Development and Validation for Complex Biological Matrices

Developing and validating analytical methods for compounds like this compound in complex biological matrices, such as plant extracts or biological fluids, is a critical step to ensure reliable and accurate results. resolvemass.canih.gov Biological matrices present challenges due to their inherent complexity and the potential for matrix effects, which can influence the ionization and detection of the analyte. researchgate.netnih.gov

Method validation is a process that demonstrates that an analytical method is suitable for its intended purpose. adryan.comeuropa.eu Key validation parameters typically evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). adryan.comeuropa.eumdpi.comlabmanager.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradants, or endogenous compounds. europa.eu Linearity assesses the method's ability to yield results that are directly proportional to the concentration of the analyte within a defined range. mdpi.comlabmanager.com Accuracy refers to the closeness of agreement between the obtained value and the true value. adryan.comeuropa.eu Precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu Precision can be evaluated at different levels, including repeatability and intermediate precision. europa.eu LOD and LOQ represent the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable reliability. adryan.commdpi.com

For endogenous compounds or when analyte-free matrices are unavailable, specific approaches like standard addition, background subtraction, surrogate matrix, or surrogate analyte methods are employed for quantitative analysis using techniques like LC-MS/MS. nih.gov Regardless of the approach, it is essential to demonstrate that validation criteria are not compromised. nih.gov

Studies on the analysis of plant extracts, which are complex biological matrices, often involve method validation to ensure the reliability of the quantification of phytochemicals. mdpi.comnih.gov For instance, an HPLC-based method for analyzing compounds in Vaccinium bracteatum leaf extract was validated according to ICH guidelines, evaluating parameters such as specificity, linearity, precision, and recovery. mdpi.com

Chemoinformatics and Data Analysis for Alkaloid Profiling

Chemoinformatics and data analysis play a significant role in the comprehensive profiling of alkaloids, including this compound, in complex biological samples. sci-hub.sescribd.com These approaches help in managing and interpreting large datasets generated from analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netfrontiersin.org

Application of Chemometric Approaches

Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.net In alkaloid profiling, chemometric approaches are used for various purposes, including sample discrimination, classification, and the identification of potential bioactive compounds. researchgate.netfrontiersin.org

Techniques such as Principal Component Analysis (PCA) are utilized to compare the alkaloid profiles of different plant species or samples, allowing for the visualization of variations and the identification of compounds contributing to these differences. sci-hub.se For example, PCA has been used to compare the alkaloid profiles of Tabernaemontana species, demonstrating that species separation could be attributed to quantitative differences in major alkaloids. sci-hub.se

Chemometric data mining tools, often combined with spectroscopic techniques like NMR, can help identify potential active constituents in complex extracts during the initial fractionation process. frontiersin.orgresearchgate.net This approach can provide structural information and highlight compounds of interest for further investigation. frontiersin.orgresearchgate.net Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is another chemometric method used to discriminate between different sample groups based on their chemical profiles and identify the variables (e.g., spectroscopic signals) that contribute most to this separation. frontiersin.orgnih.gov

Advanced Statistical Analysis of Analytical Data

Advanced statistical analysis is integral to interpreting the data generated from alkaloid profiling studies. researchgate.netdatamation.com Statistical methods provide a systematic approach to comprehending, interpreting, and using large datasets, allowing for the identification of patterns, trends, and relationships within the data. datamation.com

In the context of analytical data from alkaloid profiling, statistical analysis is used to validate findings, assess the significance of observed differences between samples, and build predictive models. Statistical tests are employed to compare means or proportions between groups, depending on the type and distribution of the data. nih.gov The selection of appropriate statistical methods depends on the study's aim, the type and distribution of the data, and the nature of the observations. nih.gov

For instance, statistical analysis has been applied to data obtained from HPLC analysis of this compound. researchgate.net In studies combining NMR spectroscopy with chemometrics, statistical models are developed and validated to ensure their reliability in classifying samples or predicting activities. researchgate.netfrontiersin.org Parameters like R² and Q² values are used to evaluate the performance of these statistical models. frontiersin.orgnih.gov

In Silico Studies and Computational Approaches in Tabernaemontanine Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a widely used in silico technique to predict the preferred orientation of a ligand (such as tabernaemontanine) when bound to a receptor (a protein or enzyme) and to estimate the strength of the binding affinity japsonline.comui.ac.id. This method helps in identifying potential biological targets for this compound and its derivatives and understanding the key interactions at the molecular level nih.govresearchgate.netiaea.orgmdpi.com.

Studies have employed molecular docking to investigate the interaction of this compound and its derivatives with various protein targets, particularly those involved in multidrug resistance (MDR) in cancer, such as P-glycoprotein (P-gp/ABCB1) researchgate.netnih.goviaea.orgucsd.eduacs.orgulisboa.ptacs.orgmdpi.com. Docking simulations have provided insights into how these compounds might bind within the drug-binding pocket of P-gp, suggesting their potential as MDR reversers researchgate.netnih.goviaea.orgmdpi.com. For instance, docking studies on N-alkylated derivatives of this compound have analyzed their binding affinity to P-gp, correlating docking results with experimental findings on MDR reversal activity iaea.org. The relative location of top-ranked binding poses can help classify molecules based on their potential interaction sites within the protein mdpi.com.

Molecular docking has also been used in the virtual screening of compounds from Tabernaemontana divaricata for potential antibacterial activity, where docking analysis predicted the binding of various compounds, including alkaloids, to bacterial proteins like Penicillin-binding proteins and Sialidases nih.gov. While this compound was mentioned in the context of Tabernaemontana species, specific detailed docking results for this compound against these bacterial targets were not explicitly detailed in the provided snippets, but the method is applicable.

Docking results are typically computed in terms of binding energy (often expressed as a docking score), ligand efficiency, and the number and type of hydrogen bonds formed between the ligand and the receptor nih.gov. Lower binding energy scores generally indicate stronger predicted binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions compared to the static nature of molecular docking rsc.orggithub.io. MD simulations allow researchers to observe the movement of atoms and molecules over time, providing insights into the conformational changes of both the ligand and the receptor, and the stability of the ligand-receptor complex researchgate.netrsc.orggithub.io. This is particularly useful for understanding the binding dynamics and how a ligand interacts with a flexible binding site.

In the context of this compound research, while direct detailed MD simulation studies specifically focused on this compound were not extensively highlighted in the provided search results, MD simulations are a standard follow-up to docking studies to validate binding poses and assess the stability of the predicted complexes researchgate.netui.ac.id. For example, MD simulations have been used in studies involving other natural compounds and protein targets to analyze hydrogen bond occupancy and the stability of ligand-protein interactions over time researchgate.netui.ac.id. Computational studies, including molecular mechanics calculations and simulations using forcefields like AMBER, have been applied to study enzymes involved in the biosynthesis of related monoterpene indole (B1671886) alkaloids, providing insights into protein dynamics and interactions frontiersin.orgnih.gov. This indicates the relevance and application of MD simulations in the broader research area encompassing this compound.

MD simulations can help to understand how this compound or its derivatives might induce conformational changes in a target protein upon binding, which can be crucial for their mechanism of action, particularly in complex biological processes like MDR reversal.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Predicting the ADMET properties of a compound in silico is a critical step in the early stages of drug discovery to assess its pharmacokinetic profile and potential toxicity researchgate.netnih.gov. Drug-likeness assessment evaluates how closely a compound's physicochemical properties match those of known oral drugs nih.gov. These predictions help in prioritizing compounds with a higher likelihood of success in later experimental stages.

In silico tools and databases, such as SwissADME, are commonly used to predict ADMET parameters and drug-likeness scores based on the chemical structure of the compound nih.govnih.gov. These parameters can include lipophilicity (logP), molecular weight, hydrogen bond donors and acceptors, molar refractivity, and topological polar surface area (TPSA). Compliance with rules like Lipinski's rule of five is often assessed as part of drug-likeness nih.gov.

While specific detailed ADMET prediction results solely for this compound were not prominently featured in the provided snippets, the application of these methods to natural compounds from Tabernaemontana species and related indole alkaloids is evident nih.govresearchgate.net. Studies on other monoterpene indole alkaloids have included the evaluation of pharmacokinetic and drug-like properties using in silico methods researchgate.net. For instance, the SwissADME technique has been applied to characterize the drug-likeness rules for bioactive components from Tabernaemontana divaricata nih.gov.

Assessing ADMET properties in silico for this compound can provide valuable information regarding its potential oral bioavailability, distribution within the body, how it might be metabolized and excreted, and potential flags for toxicity, guiding further research and modification strategies.

QSAR Modeling for Activity Prediction (as outlined in 6.3)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity researchgate.netnih.govucsd.eduresearchgate.netfrontiersin.orgmdpi.com. By establishing these relationships, QSAR models can predict the activity of new or untested compounds based on their molecular structure, guiding the design and synthesis of more potent or selective derivatives.

QSAR models have been explored in the context of this compound and its derivatives, particularly in relation to their activity as modulators of P-gp-mediated multidrug resistance researchgate.netnih.govucsd.eduresearchgate.netfrontiersin.orgmdpi.com. These studies have investigated which molecular descriptors influence the biological activity researchgate.netnih.govmdpi.com. For example, QSAR models have suggested that physicochemical descriptors related to molecular shape, branching, atomic contributions to logP, and molar refractivity can influence P-gp inhibitory activity mdpi.com. Another study indicated that bulky and lipophilic substituents were associated with stronger P-gp inhibition based on QSAR analysis researchgate.netnih.govresearchgate.net.

QSAR models for this compound derivatives have been built using various software and algorithms, with their robustness and predictive power assessed through techniques like cross-validation researchgate.netfrontiersin.org. High robustness and predictability have been reported for QSAR models predicting MDR reversal activity in different cancer cell lines researchgate.net. These models can provide a better comprehension of the structural features that are important for the desired biological activity, facilitating the rational design of novel and more effective compounds.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target ucsd.eduui.ac.idui.ac.idnih.gov. This method is significantly faster and less expensive than experimental high-throughput screening. Virtual screening can be used to find novel compounds with similar properties or predicted activity to a known active compound like this compound (analog discovery) or to identify potential inhibitors for a specific target protein.

Virtual screening approaches have been applied in research involving compounds from Tabernaemontana species to identify potential antibacterial agents by screening against bacterial proteins nih.gov. The process typically involves preparing a library of compounds and then using molecular docking or other scoring functions to rank their likelihood of binding to the target ui.ac.idnih.gov.

In the context of MDR reversal, virtual screening has been successfully used to identify strong MDR modulators within a dataset of compounds, demonstrating its utility in discovering active analogs or related structures researchgate.netucsd.edu. By virtually screening databases of commercially available compounds or designed chemical libraries, researchers can identify potential this compound analogs that might possess enhanced activity or improved pharmacokinetic properties. This approach can significantly accelerate the lead discovery process.

Future Research Directions and Unexplored Academic Potential of Tabernaemontanine

Elucidation of Additional Uncharacterized Biological Targets and Mechanisms

While initial research has hinted at the pharmacological activities of tabernaemontanine, a comprehensive understanding of its specific biological targets and the intricate mechanisms through which it exerts its effects is still developing. Future research should focus on employing advanced biochemical and cellular assays to identify the proteins, enzymes, and signaling pathways that directly interact with this compound. Techniques such as target deconvolution, activity-based protein profiling, and high-throughput screening against diverse biological targets could reveal novel interactions beyond those currently suggested, such as the inhibition of pro-inflammatory cytokines or potential cytotoxic effects on cancer cell lines. ontosight.ai Given that other indole (B1671886) alkaloids from the Tabernaemontana genus have shown activity against targets like acetylcholinesterase and ABC transporters, exploring similar or novel targets for this compound is a critical area for investigation. silae.itresearchgate.netresearchgate.netulisboa.pt

Development of Novel Derivatization Strategies for Enhanced Selectivity

The structural complexity of this compound offers numerous opportunities for chemical modification to potentially enhance its potency, selectivity, and pharmacokinetic properties. While some derivatization efforts have explored modifications at the indole nitrogen or the carbonyl group, leading to compounds with improved activity against multidrug-resistant cancer cells, the vast chemical space around the this compound scaffold remains largely unexplored. researchgate.netresearchgate.netulisboa.ptresearchgate.net Future research should focus on developing novel derivatization strategies targeting different functional groups and incorporating diverse chemical moieties. This could involve rational design based on predicted interactions with identified biological targets, as well as the use of combinatorial chemistry and high-throughput synthesis to generate libraries of this compound analogs. The goal is to create derivatives with improved target specificity, reduced off-target effects, and optimized absorption, distribution, metabolism, and excretion (ADME) profiles, moving towards the development of more effective and safer potential therapeutic agents. Derivatization techniques have proven valuable in enhancing the analytical performance, extraction selectivity, and stability of various compounds, suggesting their potential benefits for this compound. mdpi.comnih.gov

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) with Phytochemical Research

Integrating multi-omics data with phytochemical research holds significant potential for a holistic understanding of this compound biosynthesis, its role within the plant, and its interactions within biological systems. mdpi.comfrontiersin.orgnih.govgithub.iofrontiersin.org Genomic studies of Tabernaemontana species can help identify the genes and enzymes involved in the biosynthetic pathway of this compound, potentially enabling metabolic engineering approaches for sustainable production. researchgate.net Transcriptomics can reveal the gene expression patterns associated with this compound production under different environmental conditions or developmental stages. Proteomics can identify the proteins involved in its synthesis, transport, and storage within the plant. Metabolomics can provide a broader picture of the chemical diversity within Tabernaemontana species and how this compound levels correlate with other metabolites and biological activities. researchgate.net Integrating these layers of data can provide a systems-level understanding of this compound, from its genetic origins to its potential biological effects, and aid in identifying key regulatory networks and potential biomarkers. mdpi.comfrontiersin.org This approach can also help in understanding the complex phytochemical composition of Tabernaemontana species, where many alkaloids and other compounds are present and their activities are yet to be fully investigated. ijpsonline.comijpsonline.com

Advanced In Vitro Model Systems for Mechanistic Elucidation

To gain deeper insights into the mechanisms of action of this compound, the utilization of advanced in vitro model systems is crucial. While traditional cell culture assays provide initial information on cytotoxicity or general biological effects, more sophisticated models can better mimic the complexity of in vivo environments. This includes using co-culture systems to study interactions between different cell types, employing 3D cell culture models that better recapitulate tissue architecture and cell-cell communication, and utilizing microfluidic devices to simulate physiological conditions and study dynamic responses. researchgate.netnih.gov Organ-on-a-chip technology could provide even more complex and physiologically relevant models for studying the effects of this compound on specific organs or systems. These advanced in vitro models can facilitate detailed mechanistic studies, including the investigation of intracellular signaling pathways, protein-protein interactions, and the impact of this compound on cellular processes like apoptosis, migration, and cell cycle regulation. mdpi.com

Conceptual Implications for Drug Lead Optimization and Preclinical Development (without clinical trial data)

Based on the elucidated biological targets and enhanced properties through derivatization, this compound and its analogs hold conceptual implications for drug lead optimization and preclinical development. As a natural product with demonstrated bioactivities, this compound serves as a potential lead compound. ontosight.aiwikipedia.org Future research in lead optimization would involve refining the chemical structures of promising this compound derivatives to improve their efficacy, potency, selectivity, and stability. biobide.comcreative-biostructure.comnih.govresearchgate.net This iterative process would involve structure-activity relationship studies and further in vitro and in vivo testing in relevant disease models, excluding human clinical trial data. creative-biostructure.comsmafoundation.org The goal is to identify development candidates with favorable pharmacological profiles suitable for comprehensive preclinical evaluation. Preclinical development would then involve extensive in vitro and in vivo assays to assess the safety pharmacology and toxicology profile of the selected candidates, as well as studies on their ADME properties and preliminary efficacy in animal models, without delving into clinical trial outcomes. creative-biostructure.comnih.govsmafoundation.org

Sustainability and Scalability of this compound Production Methods

Addressing the sustainability and scalability of obtaining this compound is essential for its potential translation into therapeutic applications. Currently, this compound is primarily sourced from Tabernaemontana plants. ontosight.aiwikipedia.org Future research should explore more sustainable and scalable production methods. This could include optimizing plant cultivation techniques to maximize alkaloid yield, developing efficient and environmentally friendly extraction and purification processes, and investigating alternative production methods such as plant cell culture or microbial fermentation engineered with the this compound biosynthetic pathway genes. researchgate.net Exploring synthetic or semi-synthetic routes could also contribute to a more controlled and scalable supply. uic.edu Sustainable production practices are increasingly important in the pharmaceutical industry, aiming to minimize environmental impact and ensure long-term availability of valuable natural products. kestria.commtek.sesustainability-directory.comweforum.orgie.edu

Comparative Pharmacological Profiling with Other Indole Alkaloids

Comparing the pharmacological profile of this compound with other indole alkaloids, particularly those from the Tabernaemontana genus and other medicinal plants, is crucial for understanding its unique properties and potential advantages. researchgate.netresearchgate.netsci-hub.se While some Tabernaemontana alkaloids like coronaridine (B1218666), ibogamine, and vobasine (B1212131) have also been studied for various activities, a direct comparative analysis of their potency, efficacy, selectivity, and mechanisms of action alongside this compound is often lacking. wikipedia.orgprota4u.orgfrontiersin.org Future research should involve head-to-head comparisons of this compound with structurally related and unrelated indole alkaloids in a range of in vitro and in vivo models relevant to their purported activities (e.g., anti-inflammatory, antimicrobial, anticancer). This comparative profiling would help to position this compound within the broader landscape of indole alkaloid pharmacology, identify potential synergistic or antagonistic effects when used in combination, and highlight its specific therapeutic niche.

Q & A

Q. What analytical techniques are essential for the structural characterization of Tabernaemontanine, and how should they be applied?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., 1^1H, 13^13C) and 2D NMR (e.g., COSY, HMBC) to resolve stereochemistry and assign proton/carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular formula determination, while tandem MS (MS/MS) aids in fragment ion analysis .
  • X-ray Crystallography : Critical for resolving absolute configuration when crystalline derivatives are obtainable .
  • Chromatography : HPLC or GC-MS validates purity and distinguishes this compound from co-eluting alkaloids .

Q. What are the standard protocols for isolating this compound from plant material?

Isolation involves:

  • Extraction : Use polar solvents (e.g., methanol, ethanol) or sequential solvent partitioning to enrich alkaloid content .
  • Purification : Column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC for high-purity yields. Validate each step with TLC or LC-MS .
  • Yield Optimization : Adjust solvent polarity and temperature to prevent degradation of thermolabile functional groups .

Q. How can researchers validate the purity of this compound prior to pharmacological assays?

  • HPLC-DAD/UV : Purity ≥95% is recommended, with a single peak across multiple detection wavelengths .
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
  • Spectroscopic Consistency : Ensure NMR and IR spectra match published reference data .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activities of this compound across studies be systematically addressed?

Conflicting data often arise from:

  • Purity Variability : Standardize isolation protocols and quantify impurities using LC-MS .
  • Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dosage Range : Perform dose-response curves (e.g., IC₅₀) to compare potency across studies .
  • Systematic Reviews : Apply PRISMA guidelines to meta-analyze existing data and identify bias .

Q. What synthetic strategies are most effective for optimizing the total synthesis of this compound?

Key approaches include:

  • Retrosynthetic Analysis : Prioritize forming the indole core and stereoselective introduction of substituents .
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts) to establish stereocenters .
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., amines) during multi-step synthesis .
  • Yield Improvement : Screen reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C) for efficiency .

Q. What in silico approaches can predict the molecular targets of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding affinity with receptors (e.g., acetylcholinesterase) .
  • Pharmacophore Modeling : Identify critical functional groups for activity using tools like LigandScout .
  • Network Pharmacology : Map compound-target-pathway interactions via databases like STITCH or KEGG .

Methodological Considerations Table

Research Aspect Key Method Validation Criteria References
Structural ElucidationNMR, X-ray crystallographySpectral match to literature, R-factor <0.05
Pharmacological AssaysDose-response curves, PRISMA guidelinesIC₅₀ reproducibility (±10%)
Synthetic OptimizationRetrosynthesis, chiral catalysisEnantiomeric excess ≥90%
Target PredictionMolecular docking, network pharmacologyDock score ≤-6.0 kcal/mol, pathway enrichment p<0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.